molecular formula C27H25NO7 B264488 2-{[2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}-N-(2-methoxy-5-methylphenyl)acetamide

2-{[2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B264488
M. Wt: 475.5 g/mol
InChI Key: CMQCWIUQHXWWDD-CFRMEGHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}-N-(2-methoxy-5-methylphenyl)acetamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields.

Mechanism of Action

The mechanism of action of 2-{[2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}-N-(2-methoxy-5-methylphenyl)acetamide is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and the modulation of signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits biochemical and physiological effects such as reducing inflammation, inducing apoptosis in cancer cells, and inhibiting the activity of acetylcholinesterase and butyrylcholinesterase.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}-N-(2-methoxy-5-methylphenyl)acetamide in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, its ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase makes it a useful tool in studying these enzymes. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 2-{[2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}-N-(2-methoxy-5-methylphenyl)acetamide include investigating its potential as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Studies on its pharmacokinetics and pharmacodynamics may also provide valuable information for its potential use in clinical settings.

Synthesis Methods

The synthesis of 2-{[2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}-N-(2-methoxy-5-methylphenyl)acetamide involves the reaction of 2,3-dimethoxybenzaldehyde and 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of piperidine. The resulting product is then reacted with N-(2-methoxy-5-methylphenyl)acetamide in the presence of acetic anhydride and pyridine to yield the final compound.

Scientific Research Applications

2-{[2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}-N-(2-methoxy-5-methylphenyl)acetamide has been studied for its potential applications in various research fields. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. Additionally, it has been investigated for its potential as an antioxidant and for its ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase.

Properties

Molecular Formula

C27H25NO7

Molecular Weight

475.5 g/mol

IUPAC Name

2-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]-N-(2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C27H25NO7/c1-16-8-11-21(31-2)20(12-16)28-25(29)15-34-18-9-10-19-23(14-18)35-24(26(19)30)13-17-6-5-7-22(32-3)27(17)33-4/h5-14H,15H2,1-4H3,(H,28,29)/b24-13-

InChI Key

CMQCWIUQHXWWDD-CFRMEGHHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC)NC(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C(=CC=C4)OC)OC)/O3

SMILES

CC1=CC(=C(C=C1)OC)NC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=C(C(=CC=C4)OC)OC)O3

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=C(C(=CC=C4)OC)OC)O3

Origin of Product

United States

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